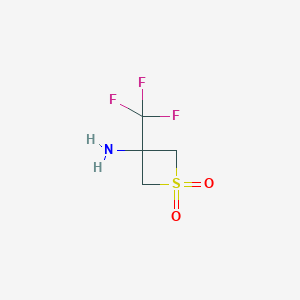

3-Amino-3-(trifluoromethyl)thietane 1,1-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-Amino-3-(trifluoromethyl)thietane 1,1-dioxide” is a chemical compound with the molecular formula C4H6F3NO2S and a molecular weight of 189.16 . It is used for research purposes and is available for purchase from various chemical suppliers .

Synthesis Analysis

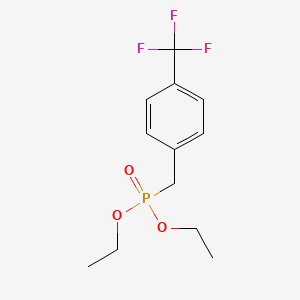

The synthesis of 3-substituted thietane-1,1-dioxides, which includes “3-Amino-3-(trifluoromethyl)thietane 1,1-dioxide”, has been studied . The synthesis involves reacting 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole with sodium phenolates and thiophenolate .Molecular Structure Analysis

The molecular structure of “3-Amino-3-(trifluoromethyl)thietane 1,1-dioxide” is represented by the SMILES notation: C1C(CS1(=O)=O)(C(F)(F)F)N . This notation represents the structure of the molecule in terms of the atoms present and their connectivity.Applications De Recherche Scientifique

Comprehensive Analysis of 3-Amino-3-(trifluoromethyl)thietane 1,1-dioxide Applications

3-Amino-3-(trifluoromethyl)thietane 1,1-dioxide is a compound with significant potential in various scientific research fields. Below is a detailed analysis of its unique applications across six distinct areas:

Synthesis of Heterocyclic Compounds: The compound serves as a versatile intermediate in the synthesis of complex heterocyclic systems. Its reactivity allows for the construction of difficult-to-obtain heterocyclic structures that are valuable in pharmaceutical research and development .

Nucleophilic Substitution Reactions: 3-Amino-3-(trifluoromethyl)thietane 1,1-dioxide can undergo nucleophilic substitution reactions, which are fundamental in organic synthesis. This property is utilized to create a variety of functionalized molecules, particularly in the development of new drugs .

Thietanylation of Heterocycles: This compound is used in thietanylation reactions, where it adds a thietane moiety to other heterocycles. This reaction is crucial for modifying the properties of biologically active compounds, potentially leading to the discovery of novel therapeutic agents .

Thiirane-Thietane Rearrangement: The compound can participate in thiirane-thietane rearrangement reactions. This process is important for generating thietanes from thiiranes, which can then be further transformed into a wide range of sulfur-containing organic compounds .

[2+2]-Cycloaddition Reactions: It is involved in [2+2]-cycloaddition reactions, a method used to form four-membered ring systems. These reactions are valuable for creating new molecular architectures that can have applications in material science and drug design .

Development of Antiviral and Anticancer Agents: Derivatives of 3-Amino-3-(trifluoromethyl)thietane 1,1-dioxide have been explored for their potential use in antiviral and anticancer drugs. The compound’s structural motif is found in several pharmaceuticals, indicating its importance in medicinal chemistry .

Safety and Hazards

The safety and hazards associated with “3-Amino-3-(trifluoromethyl)thietane 1,1-dioxide” are not explicitly mentioned in the available resources. It’s recommended to handle it with appropriate safety measures, including wearing protective clothing and avoiding inhalation or contact with skin and eyes .

Propriétés

IUPAC Name |

1,1-dioxo-3-(trifluoromethyl)thietan-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F3NO2S/c5-4(6,7)3(8)1-11(9,10)2-3/h1-2,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQCLBNRMDZXSSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CS1(=O)=O)(C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-3-(trifluoromethyl)thietane 1,1-dioxide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-3-(dimethylamino)-2-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2-propenenitrile](/img/structure/B2878736.png)

![1-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]pent-4-en-1-one](/img/structure/B2878737.png)

![1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2878742.png)

![1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2878743.png)

![(2S,3S,4R,5R,6S)-6-[[(1S,2R,19R,22R,34S,37R,40R)-5,32-dichloro-52-[3-(dimethylamino)propylcarbamoyl]-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(10-methylundecanoylamino)oxane-2-carboxylic acid;hydrochloride](/img/no-structure.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide](/img/structure/B2878753.png)